(2',3-Difluorobiphenyl-4-yl)methanamine
Overview
Description
(2',3-Difluorobiphenyl-4-yl)methanamine is a useful research compound. Its molecular formula is C13H11F2N and its molecular weight is 219.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Transfer Hydrogenation Reactions
- Application: Use in transfer hydrogenation reactions, achieving high conversions and turnover frequencies.
- Details: Quinazoline-based ruthenium complexes, structurally similar to the query compound, demonstrated high efficiency in hydrogenation reactions, which are crucial in organic synthesis (Karabuğa et al., 2015).
Novel Syntheses of Heterocyclic Compounds
- Application: Synthesis of novel compounds with potential biological activities.
- Details: Compounds structurally related to the query have been synthesized, showcasing methods to create potentially biologically active molecules (Shimoga et al., 2018).
Catalysis in Organic Synthesis
- Application: Catalysis in various organic synthesis processes.
- Details: Utilization of palladacycles derived from related compounds in catalytic applications, demonstrating effectiveness in organic synthesis (Roffe et al., 2016).
Development of Antidepressant Drugs
- Application: Drug development, particularly in psychiatry.
- Details: Derivatives of related compounds have been studied as serotonin receptor agonists with potential antidepressant effects (Sniecikowska et al., 2019).
Photocytotoxicity and Cellular Imaging
- Application: Use in cancer treatment and cellular imaging.
- Details: Iron(III) complexes with ligands structurally similar to the query compound have been used for photocytotoxicity in cancer cells and cellular imaging (Basu et al., 2014).
Synthesis and Characterization of Novel Compounds
- Application: Synthesis and characterization of new chemical entities.
- Details: New compounds with similar structures have been synthesized and characterized, contributing to the diversity of chemical compounds (Pandey & Srivastava, 2011).
Anticancer Activity
- Application: Investigation into potential anticancer agents.
- Details: Schiff base ligands related to the query compound have been synthesized and studied for their anticancer activity (Mbugua et al., 2020).
Properties
IUPAC Name |
[2-fluoro-4-(2-fluorophenyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-4-2-1-3-11(12)9-5-6-10(8-16)13(15)7-9/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELAXMBFTSSXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)CN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.